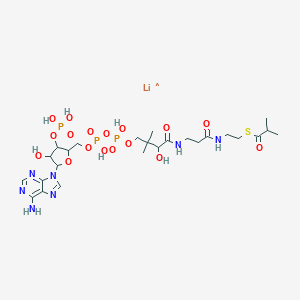
CID 16219499
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex chemical libraries, including entities like CID 16219499, often involves combinatorial methods that allow the creation of vast molecular diversity. A notable approach involves peptide combinatorial libraries synthesized on beads and indexed with chemical tags, facilitating the identification of molecules with desired properties through binding affinity to specific targets (Ohlmeyer et al., 1993). Furthermore, integrating biological synthesis strategies with traditional chemical methods offers a pathway to generate molecules with unique physical, chemical, and biological characteristics (Wu & Schultz, 2009).
Molecular Structure Analysis
The accurate representation of chemical structures is crucial for various applications, including substructure searching, reaction retrieval, and synthesis planning. The International Chemical Identifier (InChI) has emerged as a significant tool in capturing the essence of molecular structures, facilitating the digital encoding and sharing of chemical information (Warr, 2011).
Chemical Reactions and Properties
The classification and understanding of chemical reactions without explicit assignment of reacting centers enable the exploration of novel synthetic pathways. Techniques employing molecular maps and descriptors can achieve high accuracy in classifying photochemical reactions, offering insights into the synthesis and functionality of complex molecules like CID 16219499 (Zhang & Aires-de-Sousa, 2005).
Physical Properties Analysis
Machine learning models have been developed to estimate the environmental impacts and physical properties of chemicals based on their molecular structure. These models, which transform chemical structures into numerical vectors of descriptors, can predict properties like boiling point, heat capacity, and solubility, crucial for the environmental assessment and process optimization of chemical compounds (Wernet et al., 2008).
Chemical Properties Analysis
The advent of organic synthesis has enabled the construction of molecules with a wide range of chemical properties. Total synthesis efforts aim to replicate molecules found in nature, offering insights into the molecular complexity and diversity of chemical entities. These endeavors highlight the potential of synthetic chemistry in generating molecules with specific biological activities or physicochemical characteristics, including those like CID 16219499 (Nicolaou et al., 2012).
Applications De Recherche Scientifique
Text Mining for Drug Side Effects
CID 16219499 is notable for its applications in text mining methods for drug side effects. The identification of drug side effects from free text is crucial for regulatory agencies and the pharmaceutical industry. The system developed to address the Biocreative V challenge (BC5) dealing with Chemical-induced Disease (CID) relations combines machine learning, rule-based, and knowledge-based approaches. The system achieved the highest recall of the challenge, signifying its effectiveness in identifying drug side effects from literature, although it also highlighted the need for consistent gold standard data sets to advance the field of text mining of drug side effects (Bravo et al., 2016).
Cancer Treatment and Management
In the context of cancer treatment and management, CID 16219499 has been referenced in the study of chemotherapy-induced diarrhea (CID) as a common side effect of chemotherapeutic agents. The treatment of CID, especially when refractory to conventional therapies, is a critical area of study. Research has focused on effective treatments for severe CID, emphasizing the need for safe and effective management of this side effect to prevent dose reductions, delays, or cessation of cancer treatment. Although the specifics of the chemical entity CID 16219499 were not detailed, the broader context of chemotherapy-induced complications is a significant field of research related to cancer treatment and management (Zidan et al., 2001).
Gastrointestinal Toxicity in Colorectal Cancer
CID 16219499 has been associated with research on gastrointestinal toxicity, particularly in colorectal cancer patients. Chemotherapy-induced diarrhea (CID) is a major cause of dose-limiting toxicity in cancer management. The study of the inflammatory processes contributing to gastrointestinal toxicity is essential for understanding the underlying mechanisms and developing strategies to mitigate these effects. The research contributes to a better understanding of how chemotherapeutic agents induce gastrointestinal toxicity and the potential for developing targeted therapies to alleviate these side effects (Lee, Ryan, & Doherty, 2014).
Drug-Side Effect Association
Another application of CID 16219499 is in the development of computational methods to predict drug-side effect associations. The identification and understanding of these associations are vital for drug development and patient treatment strategies. Computational approaches have provided effective strategies to deal with the issue of drug-side effect associations, and the study of CID 16219499 contributes to this field by highlighting the importance of integrating multiple information sources and employing advanced computational techniques (Ding, Tang, & Guo, 2019).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information.
Orientations Futures
This could involve potential applications of the compound, areas of research interest, and unanswered questions about its properties or behavior.
Propriétés
InChI |
InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHNCUNIGLUCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42LiN7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585182 |
Source


|
| Record name | PUBCHEM_16219499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyryl coenzyme A lithium salt | |
CAS RN |
103404-95-1 |
Source


|
| Record name | PUBCHEM_16219499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)